![molecular formula C11H14BrN B1275789 2-(4-Bromophenyl)piperidine CAS No. 383128-14-1](/img/structure/B1275789.png)
2-(4-Bromophenyl)piperidine
Overview
Description
2-(4-Bromophenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives It consists of a piperidine ring substituted with a 4-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diazo Reaction and Bromination: One method involves the diazo reaction of S-3-(4-aminophenyl)piperidine with nitrous acid to generate an intermediate compound, followed by bromination to produce 2-(4-Bromophenyl)piperidine.
Suzuki-Miyaura Coupling: Another common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated aromatic compound under palladium catalysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 2-(4-Bromophenyl)piperidine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the piperidine ring or the phenyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or other metal catalysts is typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-(4-Bromophenyl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(4-Bromophenyl)piperidine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Bromophenyl)piperidine can be compared with other piperidine derivatives and similar compounds:
4-(4-Bromophenyl)ethynylpyridine: This compound has a similar bromophenyl group but differs in its overall structure and reactivity.
Pyridine Derivatives: Various pyridine derivatives share some structural similarities but have distinct chemical behaviors and uses.
Biological Activity
2-(4-Bromophenyl)piperidine, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a six-membered ring containing one nitrogen atom with a bromophenyl group attached at the second position. The specific stereochemistry of this compound is indicated by the (2R) configuration, which contributes to its distinct physical and chemical properties. The presence of the bromine atom enhances its ability to form halogen bonds, potentially influencing its binding affinities to various molecular targets.
1. Antimicrobial and Antitubercular Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing promising results as an antitubercular agent. The compound's derivatives have been tested for their cytotoxic effects against different cancer cell lines, suggesting a broad spectrum of antimicrobial activity.
2. Neuropharmacological Effects
The compound has been synthesized and tested for its activity against acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease. Inhibitory potential was measured using IC50 values, with notable results indicating that some analogues exhibited strong AChE inhibition (e.g., IC50 = 0.029 μM) . This suggests potential applications in treating neurodegenerative diseases.
3. Anticancer Properties
Several studies have explored the anticancer properties of this compound and its derivatives. These compounds have demonstrated cytotoxic effects on various cancer cell lines, indicating their potential as therapeutic agents in oncology. The mechanism of action may involve apoptosis activation and interaction with specific molecular targets related to cancer progression .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit AChE highlights its potential in neuropharmacology, particularly in Alzheimer's treatment.
- Interaction with Receptors : The structural rigidity provided by the piperidine ring enhances interactions with receptor sites, modulating their activity depending on the context.
- Halogen Bonding : The bromine atom facilitates unique interactions that can enhance binding affinity to target proteins.
Study on AChE Inhibition
A study focused on the synthesis and evaluation of various piperidine derivatives, including this compound, demonstrated significant AChE inhibition. The results indicated that this compound could be a promising candidate for further development as an Alzheimer’s treatment due to its low IC50 value compared to other tested compounds.
Antimicrobial Activity Assessment
In another study assessing antimicrobial efficacy, this compound was found effective against multiple bacterial strains, including resistant strains. This positions the compound as a potential lead in developing new antimicrobial therapies .
Summary Table of Biological Activities
Properties
IUPAC Name |
2-(4-bromophenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEZGFYJGORZRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402048 | |
Record name | 2-(4-bromophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-14-1 | |
Record name | 2-(4-bromophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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